molecular formula C7H10N4O B1199050 3-(Dimethyltriazeno)pyridine-N-oxide CAS No. 21600-42-0

3-(Dimethyltriazeno)pyridine-N-oxide

Cat. No.: B1199050
CAS No.: 21600-42-0
M. Wt: 166.18 g/mol
InChI Key: FNEDMBHCKAZOTR-UHFFFAOYSA-N
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Description

3-(Dimethyltriazeno)pyridine-N-oxide is a heterocyclic compound with the molecular formula C7H10N4O It is characterized by the presence of a triazene group attached to a pyridine ring, which is further oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyltriazeno)pyridine-N-oxide typically involves the reaction of pyridine-N-oxide with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium intermediate, which subsequently reacts with dimethylamine to form the triazene derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyltriazeno)pyridine-N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.

    Substitution: The triazene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Peracids such as peracetic acid and perbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of the compound.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted triazene derivatives.

Scientific Research Applications

3-(Dimethyltriazeno)pyridine-N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Dimethyltriazeno)pyridine-N-oxide involves its ability to act as a mild Lewis base. The N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various electrophiles . This property makes it useful in catalysis and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethyltriazeno)pyridine-N-oxide is unique due to the presence of the triazene group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other pyridine-N-oxide derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-N-[(1-oxidopyridin-1-ium-3-yl)diazenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-10(2)9-8-7-4-3-5-11(12)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEDMBHCKAZOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21600-42-0
Record name 3-(Dimethyltriazeno)pyridine-N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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